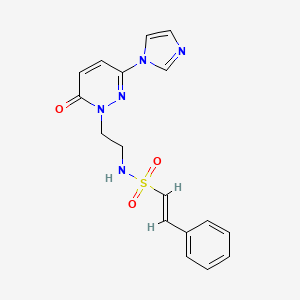

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Description

Propriétés

IUPAC Name |

(E)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-17-7-6-16(21-11-9-18-14-21)20-22(17)12-10-19-26(24,25)13-8-15-4-2-1-3-5-15/h1-9,11,13-14,19H,10,12H2/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOQGNMFPGYKG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Imidazoles

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. They are key components to functional molecules that are used in a variety of everyday applications. They are found in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis.

Activité Biologique

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates an imidazole ring and a pyridazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 342.41 g/mol. The compound features several key functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂S |

| Molecular Weight | 342.41 g/mol |

| Structure | Structure |

The biological activity of this compound is thought to be mediated through various mechanisms, including:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting key enzymes involved in disease processes.

- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.

- Antiproliferative Activity : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities:

Anticancer Activity

Studies have shown that imidazole and pyridazine derivatives often display significant antiproliferative effects against various cancer cell lines. For example:

- Compound A : Exhibited IC50 values of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds containing imidazole rings have been reported to possess antimicrobial properties, which could be relevant for treating infections.

Anti-inflammatory Effects

The sulfonamide group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Synthesis and Evaluation : A study reported the synthesis of imidazole-containing compounds that demonstrated significant antiproliferative activity against human cancer cell lines . These compounds induced G2/M phase cell cycle arrest and apoptosis.

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established a correlation between specific structural features and biological activity. For instance, the presence of an imidazole ring was linked to enhanced anticancer effects .

- Computational Studies : Docking studies have suggested potential binding conformations for this compound at target sites, providing insights into its mechanism of action .

Applications De Recherche Scientifique

Antimicrobial Properties

Sulfonamides have been extensively studied for their antibacterial properties. The structure of (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide suggests potential efficacy against bacterial infections. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival .

Anticancer Activity

Recent research has indicated that compounds containing imidazole and pyridazine rings exhibit anticancer properties. For instance, similar compounds have been designed as molecular hybrids that combine sulfonamide fragments with triazine structures to enhance cytotoxic activity against cancer cells . The mechanism often involves the inhibition of specific protein kinases that are overactive in cancer cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in various biological pathways. For example, sulfonamides have been reported to regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), which play a role in inflammatory processes and degenerative diseases . This regulation opens avenues for treating conditions such as osteoarthritis and other inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Imidazole and Pyridazine Rings : The initial step involves synthesizing the imidazole and pyridazine components through cyclization reactions.

- Coupling Reactions : Subsequent reactions couple these rings with the ethylene sulfonamide moiety.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Case Study 1: Anticancer Evaluation

In a study focusing on new sulfonamide derivatives, compounds similar to this compound were evaluated for their anticancer properties. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds exhibited strong antibacterial effects, supporting their use in treating bacterial infections .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Differences

The compound is compared with three analogs (Table 1):

Table 1: Structural and Molecular Comparison

*Inferred from substituent adjustments to ’s analog.

Target vs. Furan-Substituted Analog ():

- Linker: The ethyl group (C₂) vs. propyl (C₃) may affect conformational flexibility and steric interactions in binding pockets.

- Molecular Weight: The target is ~14 g/mol lighter due to the shorter linker and substituent differences.

Target vs. Benzyloxy-Substituted Pyridazine ():

- Core Functionalization: The benzyloxy group in 5a introduces a bulkier aromatic substituent compared to the imidazole, likely reducing solubility.

Benzothiazole Derivatives ():

While unrelated in core structure, compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide share sulfonamide/acetamide pharmacophores. However, their benzothiazole core and trifluoromethyl groups distinguish them electronically and sterically from the pyridazine-based target .

Méthodes De Préparation

Preparation of 6-Oxopyridazin-1(6H)-yl Scaffold

The pyridazinone ring is synthesized from maleic anhydride derivatives. For example, treatment of dimethyl maleate with hydrazine hydrate in ethanol under reflux yields 3,6-dihydroxypyridazine, which is subsequently oxidized using potassium persulfate to form 3,6-dioxopyridazine. Selective functionalization at position 3 is achieved via:

$$

\text{Dimethyl maleate} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{3,6-Dihydroxypyridazine} \xrightarrow{\text{K}2\text{S}2\text{O}_8} \text{3,6-Dioxopyridazine} \,

$$

Functionalization with the Ethylenediamine Linker

Alkylation of Pyridazinone-Imidazole

The ethyl spacer is introduced via Mitsunobu reaction between 3-(1H-imidazol-1-yl)-6-oxopyridazine and 2-aminoethanol:

$$

\text{Pyridazinone-imidazole} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{N-(2-Hydroxyethyl) Derivative} \,

$$

Conditions : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (1.5 equiv), THF, 0°C to room temperature, 12 hours.

Yield : 65% after recrystallization from acetonitrile.

Conversion to Primary Amine

The hydroxyl group is converted to a primary amine via a two-step process:

- Mesylation : Methanesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv) in DCM, 0°C, 1 hour.

- Azide Substitution : Sodium azide (3.0 equiv), DMF, 80°C, 6 hours, followed by Staudinger reduction (PPh₃, THF/H₂O).

$$

\text{N-(2-Hydroxyethyl)} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{PPh}3} \text{N-(2-Aminoethyl)} \,

$$

Overall yield: 58%.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Stereoselective Formation of (E)-Styryl Sulfonic Acid

(E)-Styrene is sulfonated using chlorosulfonic acid in dichloroethane at −10°C to maintain regioselectivity:

$$

\text{Styrene} + \text{ClSO}3\text{H} \xrightarrow{\text{ClCH}2\text{CH}_2\text{Cl}} \text{(E)-2-Phenylethenesulfonic Acid} \,

$$

Reaction Time : 2 hours. Yield : 89% (after precipitation in ice water).

Sulfonyl Chloride Formation

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux:

$$

\text{Sulfonic Acid} + \text{PCl}5 \xrightarrow{\text{SOCl}2, \Delta} \text{(E)-2-Phenylethenesulfonyl Chloride} \,

$$

Yield : 93% (distilled under reduced pressure).

Final Coupling to Form Sulfonamide

The primary amine intermediate is reacted with (E)-2-phenylethenesulfonyl chloride in the presence of pyridine to scavenge HCl:

$$

\text{N-(2-Aminoethyl)} + \text{Sulfonyl Chloride} \xrightarrow{\text{Pyridine, DCM}} \text{Target Compound} \,

$$

Conditions : Dichloromethane, 0°C to room temperature, 8 hours. Yield : 76% after column chromatography (hexane/ethyl acetate 1:1).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, styrene-H), 7.62–7.54 (m, 3H, aromatic), 6.45 (d, J = 16.0 Hz, 1H, CH=CH), 6.12 (d, J = 16.0 Hz, 1H, CH=CH), 4.32 (t, J = 6.4 Hz, 2H, NCH₂), 3.87 (t, J = 6.4 Hz, 2H, CH₂NH).

- HRMS (ESI+) : m/z calculated for C₁₇H₁₈N₅O₃S [M+H]⁺: 396.1128; found: 396.1131.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1.0 mL/min): Retention time = 8.7 min, purity >99%.

Challenges and Optimization Strategies

- Regioselectivity in Imidazole Coupling : Copper catalysis proved superior to palladium-based systems, minimizing di-substitution byproducts.

- (E)-Stereochemistry Control : Low-temperature sulfonation (−10°C) prevented isomerization to the (Z)-form.

- Sulfonamide Stability : Use of anhydrous DCM and pyridine minimized hydrolysis during coupling.

Q & A

Q. What are the key considerations for synthesizing (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide with high purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, hydrazine derivatives and sulfonyl chlorides must react under anhydrous conditions to avoid hydrolysis. Analytical techniques like thin-layer chromatography (TLC) and H NMR should be used to monitor intermediates, with purification via column chromatography or recrystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic methods:

- H/C NMR : Assign peaks based on chemical shifts (e.g., sulfonamide protons at δ 11–12 ppm, aromatic protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles, especially for stereochemical confirmation of the (E)-configuration .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

Employ Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). For example, a Central Composite Design can model nonlinear relationships between reaction time and temperature. Statistical tools like ANOVA validate parameter significance .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine-sulfonamide analogs?

Conflicting bioactivity may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

Q. How can computational methods predict the compound’s interaction with biological targets?

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase or kinases. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Poor crystal quality (e.g., twinning) can hinder diffraction. Solutions include:

Q. How do structural modifications (e.g., substituents on the imidazole ring) impact enzymatic inhibition?

Conduct SAR studies by synthesizing analogs with varied substituents (e.g., halogens, methyl groups). Test inhibitory activity against target enzymes (IC determination) and correlate with steric/electronic parameters (Hammett constants) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Develop a UHPLC-MS/MS method with deuterated internal standards. Optimize parameters:

- Column : C18 with 1.7 µm particles for rapid separation.

- Ionization : ESI+ mode for sulfonamide detection. Validate linearity (R > 0.99) and LOQ (limit of quantification) ≤ 1 ng/mL .

Methodological Considerations

Q. How to handle the compound’s hygroscopicity during formulation studies?

Store under inert gas (N/Ar) and use lyophilization for aqueous stability. Characterize hygroscopicity via dynamic vapor sorption (DVS) and formulate with excipients like cyclodextrins to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.